1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a unique structure combining a pyranochromene core with a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyranochromene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine carboxylic acid moiety is then introduced via acylation reactions, often using reagents such as acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Green chemistry principles, such as using environmentally friendly solvents and catalysts, may also be applied to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar pyranochromene core.
Piperidine derivatives: Compounds with a piperidine ring structure.
Uniqueness
1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid is unique due to its combination of a pyranochromene core and a piperidine carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c1-13-16-10-15-4-7-23(2,3)30-18(15)12-19(16)29-22(28)17(13)11-20(25)24-8-5-14(6-9-24)21(26)27/h10,12,14H,4-9,11H2,1-3H3,(H,26,27) |
InChI Key |
SLRWNWSAYOIDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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